3-(Bromoacetyl)pyridine hydrobromide
Overview
Description
3-(Bromoacetyl)pyridine hydrobromide: is an organic compound with the chemical formula C₇H₆BrNO·HBr. It is a derivative of pyridine, characterized by the presence of a bromoacetyl group attached to the third position of the pyridine ring. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
3-(Bromoacetyl)pyridine hydrobromide, also known as 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, acts as an active-site-directed inhibitor on glucose dehydrogenase from Bacillus megaterium . Glucose dehydrogenase is an enzyme that plays a crucial role in the oxidation of glucose and other sugars.
Mode of Action
The compound interacts with the active site of glucose dehydrogenase, leading to irreversible inactivation of the enzyme .
Result of Action
The primary molecular effect of this compound is the inactivation of glucose dehydrogenase, which can disrupt normal glucose metabolism within the cell . This can lead to a decrease in energy production, potentially affecting cell function and viability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the presence of the coenzyme NAD can protect glucose dehydrogenase from inactivation by the compound
Biochemical Analysis
Biochemical Properties
3-(Bromoacetyl)pyridine hydrobromide acts as an active-site-directed inhibitor on glucose dehydrogenase from Bacillus megaterium . The inactivation is irreversible with a Ki of 7.7 mM . The coenzyme NAD but not the substrate glucose protects the enzyme from the inactivation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an active-site-directed inhibitor. It binds to the active site of the enzyme glucose dehydrogenase, leading to irreversible inactivation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Bromoacetyl)pyridine hydrobromide typically involves the reaction of pyridine with bromoacetic acid. The process can be summarized as follows :
- Dissolve pyridine in acetic acid.
- Add bromine and heat the reaction mixture.
- After obtaining the product, add hydrochloric acid and acetic anhydride to react further.
- Finally, obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromoacetyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
- Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
- Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
- Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
- Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.
- Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.
Major Products Formed:
- Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
- Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.
- Reduction Products: Reduced forms, such as alcohols or amines .
Scientific Research Applications
3-(Bromoacetyl)pyridine hydrobromide has several applications in scientific research, including:
- Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology: Acts as an active-site-directed inhibitor for enzymes, such as glucose dehydrogenase from Bacillus megaterium .
- Medicine: Potential use in the development of pharmaceuticals and as a ligand for metal ions.
- Industry: Utilized in the production of fine chemicals and as a derivatizing agent in analytical chemistry .
Comparison with Similar Compounds
- 2-Bromo-1-(3-pyridyl)ethanone hydrobromide
- 3-(Bromoacetyl)coumarin
- 2-Bromo-4’-(trifluoromethyl)acetophenone
- 2-Acetyl-6-bromopyridine
Comparison: 3-(Bromoacetyl)pyridine hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in enzyme inhibition and as a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-pyridin-3-ylethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTSYONULAZKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6221-12-1 (Parent) | |
Record name | 3-(Bromoacetyl)pyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70170224 | |
Record name | 3-(Bromoacetyl)pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17694-68-7 | |
Record name | Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17694-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromoacetyl)pyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17694-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Bromoacetyl)pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromoacetyl)pyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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